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Compound of Interest

6-butoxy-1H-indole-2-carboxylic
Compound Name:

Acid
CAS No.: 383133-76-4
Cat. No.: B2507488

Get Quote

Executive Summary

6-butoxy-1H-indole-2-carboxylic acid represents a specific class of amphiphilic indole
scaffolds often utilized as intermediates in the development of G-protein coupled receptor
(GPCR) modulators, NMDA antagonists, and lipid-mimetic viral entry inhibitors (e.g., HIV-1
integrase inhibitors).[1]

This technical guide provides a rigorous structural analysis framework. It moves beyond basic
identification to explore the electronic push-pull systems inherent in the molecule, the solid-
state hydrogen bonding networks critical for formulation, and a self-validating analytical
protocol for purity assessment.

Part 1: Molecular Architecture & Physicochemical

Profile
Electronic "Push-Pull" Dynamics
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The molecule features a distinct electronic environment driven by two opposing functional
groups on the indole core:

» Position 6 (Butoxy): A strong

-donor (+M effect). The oxygen lone pair donates electron density into the benzene ring,
significantly shielding the protons at C-5 and C-7.

e Position 2 (Carboxylic Acid): A strong

-acceptor (-M effect) and inductive withdrawer (-I). This deshields the C-3 proton and
increases the acidity of the N-H proton.

hvsicochemical ies (Calculated & Observed)

Property Value / Range Structural Implication

Molecular Formula MW: 233.26 g/mol

High lipophilicity due to the
LogP (Predicted) 3.5-38 butyl chain; implies poor water

solubility at neutral pH.

Typical for indole-2-COOH,;
pKa (COOH) ~3.8-4.2 forms salts readily with weak

bases.

Weakly acidic; deprotonation

pKa (NH) ~16 requires strong bases (e.g.,
NaH, KOtBu).
62.3 Good membrane permeability

Topological Polar Surface Area ] ]
profile (Rule of 5 compliant).

Part 2: Synthetic Route & Process Chemistry

To understand the impurities profile, one must understand the genesis of the molecule. The
most robust industrial route involves the alkylation of 6-hydroxyindole-2-carboxylate followed by
hydrolysis.
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Validated Synthetic Pathway
o Step 1 (Alkylation):

reaction using 1-bromobutane and
in DMF/Acetone.

e Step 2 (Saponification): LiIOH or NaOH hydrolysis of the ester.

6-Hydroxyindole-2-carboxylic O-Alkylation > Intermediate: Hydrolysis > Target:
acid ethyl ester Ethyl 6-butoxyindole-2-carboxylate 6-Butoxy-1H-indole-2-carboxylic acid
v -
LIOH, THF/H20 __ccemm===—=" i
then HCI workup //

1-Bromobutane
K2CO3, DMF, 60°C

Click to download full resolution via product page

Figure 1: Standard convergent synthesis pathway. Key impurities include O-alkylation vs N-
alkylation byproducts.

Part 3: Structural Characterization (The Core)

This section details the expected spectroscopic signatures. Note: Data is synthesized from
high-fidelity analogs (e.g., 6-methoxyindole-2-COOH) and first-principles prediction.

1H NMR Assignment Strategy (DMSO-d6)

The spectrum will display three distinct regions: the exchangeable protons, the aromatic core,
and the aliphatic tail.
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Position

Shift (

ppm)

Multiplicity

Coupling (

Hz)

Structural
Diagnostic

COOH

12.8-13.2

Broad Singlet

Disappears with

shake.

Indole NH

11.4-11.6

Broad Singlet

Downfield due to
COOH

anisotropy.

H-3

7.05-7.15

Doublet/Singlet

~1.5 (meta)

Characteristic
"singlet-like"
peak for 2-subst

indoles.

H-4

7.45 -7.55

Doublet

8.5 (ortho)

Para to butoxy;

less shielded.

6.75-6.85

Doublet

2.0 (meta)

Key Diagnostic:
Shielded by

ortho-butoxy

group.

H-5

6.65-6.75

Doublet of
Doublets

8.5,20

Coupled to H-4
and H-7.

O-CH2

3.95-4.05

Triplet

6.5

Deshielded by

oxygen.

Alkyl Chain

1.7 (m), 1.4 (m)

Multiplets

Central
methylene

protons.

Terminal CH3

0.90 - 0.95

Triplet

7.0

Classic methyl

triplet.

NOE Connectivity Diagram

To confirm regiochemistry (specifically that alkylation occurred on Oxygen and not Nitrogen),

Nuclear Overhauser Effect (NOE) experiments are mandatory.
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RITICAL CONFIRMATION
(Proves O-alkylation)

O-CH2 (Butyl)

Click to download full resolution via product page

Figure 2: NOE correlation logic. A strong interaction between H-7 and the O-CH2 protons
confirms the 6-position substitution.

Part 4: Solid-State Analysis & Crystallography

Indole-2-carboxylic acids exhibit robust supramolecular synthons. Understanding this is crucial
for formulation and solubility enhancement.

The "Head-to-Head" Dimer

In the solid state, the carboxylic acid moiety typically forms a centrosymmetric dimer
(homodimer) via two

hydrogen bonds.

» IR Signature: Look for a broad OH stretch (
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) and a shifted carbonyl stretch (
VS

for monomer).

The "Ribbon" Motif

Secondary hydrogen bonding occurs between the Indole

and the Carbonyl Oxygen of an adjacent dimer, creating infinite 1D ribbons or sheets.

» Implication: This high lattice energy results in high melting points (
) and poor solubility in non-polar solvents.

Part 5: Quality Control Protocol (HPLC)

Objective: Separate the target from the N-alkylated impurity and the ethyl ester precursor.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),

» Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses COOH ionization,
sharpening peaks).

» Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 95% B over 15 minutes.

o Detection: UV at 290 nm (Indole absorption max).
Retention Order:

¢ 6-Hydroxyindole-2-carboxylic acid (Polar, elutes first).
e 6-Butoxy-1H-indole-2-carboxylic acid (Target).

o Ethyl 6-butoxyindole-2-carboxylate (Non-polar ester, elutes last).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 6-butoxy-1H-indole-2-carboxylic Acid | CL13H15NO3 | CID 5033959 - PubChem
[pubchem.ncbi.nim.nih.gov]

e To cite this document: BenchChem. [Structural Analysis & Characterization Guide: 6-Butoxy-
1H-indole-2-carboxylic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2507488/docs#structural-analysis-characterization-
guide-6-butoxy-1h-indole-2-carboxylic-acid-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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